molecular formula C15H19N3O B6136741 N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide

N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide

カタログ番号 B6136741
分子量: 257.33 g/mol
InChIキー: AJWYNOIGGGJHJD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide, also known as BIA 10-2474, is a small molecule inhibitor that has gained attention in the scientific community for its potential use as a therapeutic agent. This compound belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to modulate the endocannabinoid system.

作用機序

N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide 10-2474 inhibits the FAAH enzyme, which is responsible for the degradation of endocannabinoids. By inhibiting FAAH, N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide 10-2474 increases the levels of endocannabinoids, which in turn modulate pain, anxiety, and other physiological processes. The exact mechanism of action of N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide 10-2474 is still under investigation, but it is believed to involve the allosteric modulation of FAAH.
Biochemical and Physiological Effects:
N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide 10-2474 has been shown to increase the levels of endocannabinoids, which are known to modulate pain, anxiety, and other physiological processes. It has also been shown to reduce food intake and body weight in animal models. However, it is important to note that the biochemical and physiological effects of N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide 10-2474 are still under investigation, and further research is needed to fully understand its effects on the human body.

実験室実験の利点と制限

One of the advantages of N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide 10-2474 is its specificity for FAAH, which allows for targeted modulation of the endocannabinoid system. However, one of the limitations of N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide 10-2474 is its potential for off-target effects, which can lead to unwanted side effects. It is also important to note that the use of N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide 10-2474 in lab experiments requires careful consideration of dosage and administration, as well as ethical considerations.

将来の方向性

There are several future directions for the study of N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide 10-2474. One area of research is the investigation of its potential use as a therapeutic agent for various neurological disorders, including chronic pain, anxiety, and depression. Another area of research is the investigation of its effects on the endocannabinoid system and other physiological processes. Additionally, further research is needed to fully understand the mechanism of action of N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide 10-2474 and its potential for off-target effects.

合成法

The synthesis of N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide 10-2474 involves a multistep process that includes the condensation of 2-methyl-2-propen-1-ol with 1H-benzimidazole-2-carboxylic acid, followed by the reaction with ethyl chloroacetate. The final product is obtained after purification using column chromatography and recrystallization. The yield of the synthesis method is reported to be around 25%.

科学的研究の応用

N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide 10-2474 has been extensively studied for its potential use as a therapeutic agent for various neurological disorders, including chronic pain, anxiety, and depression. It has been shown to increase the levels of endocannabinoids, which are known to modulate pain and anxiety. N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide 10-2474 has also been studied for its potential use in the treatment of obesity, as it has been shown to reduce food intake and body weight in animal models.

特性

IUPAC Name

N-[1-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-10(2)9-18-14-8-6-5-7-13(14)17-15(18)11(3)16-12(4)19/h5-8,11H,1,9H2,2-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWYNOIGGGJHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC(=C)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。